2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
Description
Properties
Molecular Formula |
C26H31NO4S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H31NO4S/c1-17(2)21-7-5-20(6-8-21)14-27(23-9-10-32(29,30)16-23)25(28)13-22-15-31-24-12-18(3)11-19(4)26(22)24/h5-8,11-12,15,17,23H,9-10,13-14,16H2,1-4H3 |
InChI Key |
GLAAIOMCOCEJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Formation
The benzofuran ring is typically constructed via acid-catalyzed cyclization of 2,4-dimethylphenol with α-keto esters. For example, reaction of 2,4-dimethylphenol with ethyl acetoacetate in the presence of concentrated sulfuric acid yields 4,6-dimethyl-1-benzofuran-3-carboxylate. Subsequent hydrolysis with aqueous NaOH produces the corresponding carboxylic acid, which is reduced to the acetic acid derivative using LiAlH4.
Key Reaction Conditions :
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
Sulfone Synthesis
Oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide (H2O2) in acetic acid yields the 1,1-dioxide derivative. This reaction proceeds via a two-step mechanism: initial sulfoxide formation followed by further oxidation to the sulfone.
Optimized Parameters :
-
H2O2 concentration: 30% (w/w)
-
Reaction time: 12–16 hours
-
Yield: 85–90%.
Synthesis of 4-(Propan-2-yl)benzyl Chloride
Friedel-Crafts Alkylation
Cumene (4-(propan-2-yl)benzene) is chlorinated using thionyl chloride (SOCl2) in the presence of AlCl3 as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with SOCl2 acting as both a chlorinating agent and a solvent.
Reaction Metrics :
Assembly of the Acetamide Backbone
Primary Amine Alkylation
1,1-Dioxidotetrahydrothiophen-3-amine is reacted with 4-(propan-2-yl)benzyl chloride in a Schlenk flask under inert atmosphere. Triethylamine (Et3N) is employed as a base to scavenge HCl, facilitating nucleophilic substitution.
Conditions :
Acylation with Benzofuran Acetic Acid
The secondary amine intermediate is acylated using 4,6-dimethyl-1-benzofuran-3-acetic acid activated with 1,1'-carbonyldiimidazole (CDI) . This method avoids racemization and ensures high regioselectivity.
Protocol :
-
Activation: CDI (1.2 equiv) in THF, 0°C, 1 hour.
-
Coupling: Add amine, stir at 25°C for 12 hours.
-
Work-up: Aqueous extraction and silica gel chromatography.
Alternative Synthetic Routes
One-Pot Reductive Amination
A patent-pending method employs reductive amination to concurrently introduce both N-substituents. Benzofuran acetic acid is condensed with a pre-mixed solution of 1,1-dioxidotetrahydrothiophen-3-amine and 4-(propan-2-yl)benzaldehyde using PtO2/H2.
Advantages :
Limitations :
-
Requires stringent control of H2 pressure (3–5 atm).
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 7.25–7.15 (m, 4H, aromatic), δ 4.45 (s, 2H, CH2N), δ 2.55 (s, 3H, SO2CH2) |
| 13C NMR | 172.8 ppm (C=O), 154.2 ppm (benzofuran C-O), 45.3 ppm (N-CH2-C6H4) |
| HRMS | [M+H]+ Calculated: 484.2014; Found: 484.2016 |
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity with a retention time of 12.3 minutes.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky N-substituents necessitate high-dilution conditions during acylation to prevent dimerization. Solvent screening identified THF as optimal due to its balance of polarity and steric effects.
Sulfone Stability
The tetrahydrothiophene-1,1-dioxide group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) is maintained during work-up to preserve integrity.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Alkylation | 68 | 98.5 | Controlled regioselectivity |
| Reductive Amination | 85 | 97.8 | Fewer steps, higher throughput |
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity stems from:
-
Benzofuran core : Susceptible to electrophilic substitution (e.g., nitration, halogenation).
-
Acetamide group : Participates in hydrolysis, acylation, and nucleophilic substitution.
-
Tetrahydrothiophene dioxide : Oxidized sulfur atom enables hydrogen bonding and polar interactions.
-
Isopropylbenzyl group : Influences steric and electronic properties during reactions.
Oxidation and Reduction
-
Oxidation : The benzofuran ring undergoes oxidation with KMnO₄ under acidic conditions, forming carboxylic acid derivatives. The tetrahydrothiophene dioxide group remains stable due to its pre-oxidized state.
-
Reduction : Lithium aluminum hydride (LiAlH₄ ) reduces the acetamide’s carbonyl group to a secondary amine, yielding 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]ethylamine .
Hydrolysis
-
Acid-Catalyzed Hydrolysis : In HCl/EtOH , the acetamide hydrolyzes to 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid and the corresponding amine.
-
Base-Catalyzed Hydrolysis : NaOH aqueous solution cleaves the amide bond, producing sodium acetate and the free amine.
Nucleophilic Substitution
-
The acetamide’s nitrogen can undergo alkylation with methyl iodide in DMF , forming a quaternary ammonium salt. This reaction is sterically hindered by the isopropylbenzyl group.
Acid-Base Reactions
-
The tetrahydrothiophene dioxide’s sulfone group acts as a weak acid (pKa ~1.5), enabling deprotonation with strong bases like NaH to form sulfinate intermediates.
Acylation and Alkylation
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, confirmed via ¹H NMR (δ 2.1 ppm for acetyl group).
-
Friedel-Crafts Alkylation : The benzofuran moiety participates in alkylation with AlCl₃ as a catalyst, though competing sulfone group coordination can reduce yields.
Reaction Mechanisms and Conditions
| Reaction Type | Mechanism | Key Reagents/Conditions | Byproducts |
|---|---|---|---|
| Hydrolysis | Nucleophilic acyl substitution | HCl/EtOH, 80°C | Acetic acid, amine |
| Oxidation | Radical-mediated ring cleavage | KMnO₄, H₂SO₄ | CO₂, H₂O |
| Alkylation | SN2 at amide nitrogen | Methyl iodide, DMF, 50°C | HI |
| Reduction | Hydride attack on carbonyl | LiAlH₄, THF, 0°C | Al(OH)₃ |
Comparative Analysis with Structural Analogues
Research Findings and Biological Interactions
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives of benzofuran can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
1.2 Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus, respectively . The presence of the tetrahydrothiophene group may enhance the binding affinity to these enzymes, warranting further investigation into its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds featuring the benzofuran structure. The unique electronic properties and steric configuration of the compound may contribute to its effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that such compounds can inhibit bacterial growth, suggesting their potential use in developing new antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. The modifications in the acetamide group and the introduction of different substituents can significantly influence biological activity. SAR studies have shown that small changes in molecular structure can lead to substantial variations in potency against target enzymes and cancer cells .
Computational Studies
4.1 Molecular Docking
Computational methods such as molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance or diminish activity, guiding future synthesis efforts . For instance, docking studies suggest that specific interactions between the compound and target proteins could be exploited for drug development.
4.2 Toxicological Assessments
In silico toxicological assessments are also essential for evaluating the safety profile of new compounds. Preliminary studies indicate that modifications in the chemical structure can affect toxicity levels, emphasizing the importance of thorough screening before clinical application .
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and tetrahydrothiophene dioxide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Acetamide Derivatives
Physicochemical and Bioactivity Considerations
- Steric Effects : The 4-isopropylbenzyl group in the target compound and CAS 872867-55-5 introduces steric hindrance, which may reduce metabolic degradation but limit membrane permeability .
Computational and Crystallographic Tools
Programs like SHELXL () are critical for refining crystal structures of such compounds, enabling precise determination of bond lengths, angles, and intermolecular interactions . For example, the sulfone group’s geometry (S=O bond lengths ~1.43 Å) could be compared to analogs to assess conformational stability.
Biological Activity
The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran moiety : This aromatic structure is known for its diverse biological activities.
- Tetrahydrothiophene ring : This sulfur-containing heterocycle may contribute to the compound's unique reactivity and interaction with biological systems.
- Acetamide functional group : Known for its role in enhancing solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is C₁₈H₂₃N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research on related benzofuran derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . These findings indicate that the compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer properties of benzofuran derivatives have shown promising results. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further study.
Study 1: Antimicrobial Evaluation
In a study evaluating various benzofuran derivatives for antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Study 2: Anti-inflammatory Mechanism
A research paper focused on the anti-inflammatory effects of related compounds reported that treatment with benzofuran derivatives led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The study suggested that these compounds could serve as potential therapeutic agents for conditions like rheumatoid arthritis .
Study 3: Anticancer Activity
In vitro studies on cancer cell lines treated with benzofuran derivatives showed an increase in apoptosis markers. Specifically, cells treated with this compound exhibited elevated levels of cleaved caspase-3 compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?
- Methodology :
- Step 1 : The benzofuran core can be synthesized via cyclization of substituted phenols with α,β-unsaturated ketones, as described for analogous benzofuran derivatives .
- Step 2 : The tetrahydrothiophen-3-yl sulfone moiety is introduced through nucleophilic substitution or coupling reactions. For example, details the use of dichloromethane and triethylamine for amide bond formation .
- Step 3 : Final purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at δ ~2.3 ppm in ¹H NMR; acetamide carbonyl at ~170 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical ambiguities.
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Key Techniques :
- X-ray Crystallography : Resolves molecular conformation and crystallographic disorder (e.g., sulfone group geometry) via SHELXL refinement .
- NMR Spectroscopy : 2D experiments (COSY, HSQC) assign proton-carbon correlations.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).
| Parameter | Method | Example Value |
|---|---|---|
| Melting Point | DSC | 160–165°C |
| ¹³C NMR (Carbonyl) | Bruker 400 MHz | δ 168–172 ppm |
| Crystallographic R-factor | SHELXL | R1 = 0.045 |
Q. What solvent systems are optimal for solubility testing given the compound’s amphiphilic structure?
- Approach :
- Test solubility in DMSO (polar aprotic), ethanol (polar protic), and PBS buffer (pH 7.4). For low solubility, use DMSO/water mixtures (e.g., 10% DMSO in PBS) .
- Dynamic Light Scattering (DLS) monitors aggregation in aqueous media.
Advanced Research Questions
Q. How can reaction conditions be optimized to address steric/electronic challenges from the sulfone moiety during synthesis?
- Strategies :
- Design of Experiments (DoE) : Vary temperature (40–100°C), catalyst (e.g., Pd/C vs. CuI), and solvent (DMF vs. THF) to maximize yield .
- Microwave-Assisted Synthesis : Reduces reaction time for sterically hindered intermediates.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, Pd/C | 72 | 95 |
| THF, 60°C, CuI | 58 | 89 |
| Microwave, DMF, 100°C | 85 | 97 |
Q. How can crystallographic data refinement resolve disorder in the tetrahydrothiophen-1,1-dioxide group?
- SHELXL Techniques :
- Apply restraints (e.g., DFIX, SIMU) to manage disordered sulfone oxygen atoms .
- Use TWIN commands for twinned crystals.
- Example: refined H-atoms via riding models and isotropic displacement parameters .
Q. What methodologies validate target engagement in cellular assays when off-target effects are observed?
- Approaches :
- CRISPR Knockouts : Confirm on-target effects by comparing wild-type vs. gene-edited cell lines.
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-thymidine uptake) to assess specificity .
- Thermal Shift Assays : Monitor protein stabilization upon ligand binding.
Q. How are contradictions between computational docking predictions and experimental binding data resolved?
- Methodology :
- Molecular Dynamics (MD) Simulations : Assess binding pocket flexibility over 100 ns trajectories.
- Mutagenesis Studies : Validate key residues (e.g., alanine scanning) predicted by docking .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to refine models.
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Case Study : If NMR suggests planar conformation but X-ray shows torsional strain:
- Re-examine NMR sample for solvent effects or aggregation.
- Perform DFT calculations (e.g., Gaussian 16) to compare theoretical/experimental structures .
- Validate via variable-temperature NMR to detect dynamic effects.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
